molecular formula C9H11F3N4 B8579250 3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine

3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine

Cat. No.: B8579250
M. Wt: 232.21 g/mol
InChI Key: AAXQQAMUQLFQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine is a heterocyclic compound that features a piperazine ring attached to a pyridazine core, with a trifluoromethyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloro-5-trifluoromethyl-pyridazine with piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while oxidation can produce N-oxide derivatives .

Scientific Research Applications

3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets. It can inhibit enzymes or modulate receptors by binding to their active sites or allosteric sites. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .

Comparison with Similar Compounds

    Pyridazine Derivatives: Compounds like 3-chloro-5-trifluoromethyl-pyridazine share a similar core structure.

    Piperazine Derivatives: Compounds such as 1-(3-trifluoromethylphenyl)piperazine have a similar piperazine ring.

Uniqueness: 3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine is unique due to the combination of the piperazine ring and the trifluoromethyl group on the pyridazine core. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H11F3N4

Molecular Weight

232.21 g/mol

IUPAC Name

3-piperazin-1-yl-5-(trifluoromethyl)pyridazine

InChI

InChI=1S/C9H11F3N4/c10-9(11,12)7-5-8(15-14-6-7)16-3-1-13-2-4-16/h5-6,13H,1-4H2

InChI Key

AAXQQAMUQLFQPX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NN=CC(=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(5-Trifluoromethyl-pyridazin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester (45 mg) was dissolved in dichloromethane (0.5 mL), and trifluoroacetic acid was added (0.5 mL). The reaction mixture was stirred for 30 minutes before being concentrated in vacuo to afford the crude title compound which was used directly in the next step without further purification or analysis.
Name
4-(5-Trifluoromethyl-pyridazin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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